

Spectroscopic data of 4-Methoxy-2,3,5-trimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-2,3,5-trimethylbenzaldehyde

CAS No.: 59453-56-4

Cat. No.: B2804891

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Spectroscopic Guide: 4-Methoxy-2,3,5-trimethylbenzaldehyde

Executive Summary

4-Methoxy-2,3,5-trimethylbenzaldehyde (often abbreviated in industrial contexts as TMB-CHO or related to the Trimethyl-p-anisaldehyde series) is a pivotal intermediate in the synthesis of tocopherols (Vitamin E) and trimethyl-p-benzoquinone (TMBQ). Its structural integrity is defined by a penta-substituted benzene ring, leaving a single aromatic proton that serves as a critical diagnostic marker in spectroscopic analysis.

This technical guide provides a rigorous spectroscopic profile, experimental protocols, and structural validation workflows. It is designed for researchers requiring high-fidelity data for structural elucidation and quality control in drug development and fine chemical synthesis.

Part 1: Structural Analysis & Theoretical Basis

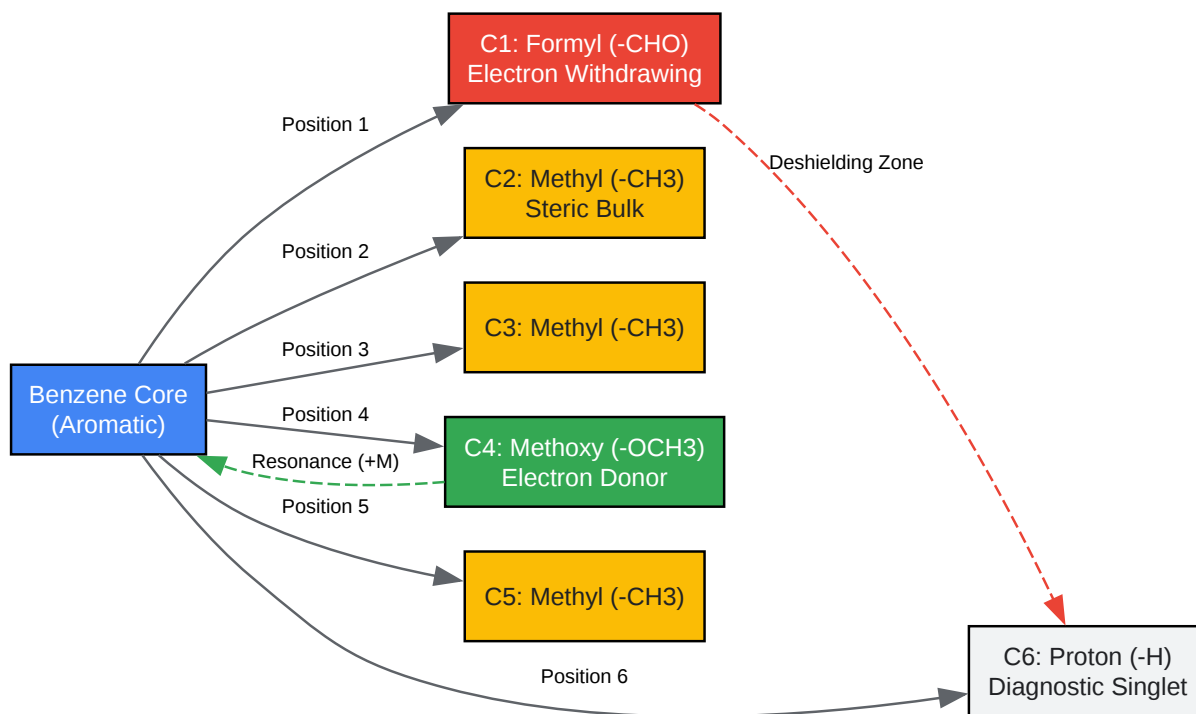
Structural Connectivity & Electronic Environment

The molecule consists of a benzene core substituted with three methyl groups, one methoxy group, and one formyl group. The specific substitution pattern (2,3,5-trimethyl-4-methoxy) creates a unique electronic and steric environment:

- **Steric Crowding:** The "buttressing effect" of the adjacent methyl and methoxy groups restricts rotation, particularly affecting the methoxy group's conformation.
- **Electronic Push-Pull:** The electron-donating methoxy group (para to the formyl group? No, in this isomer, the methoxy is at C4 and formyl at C1) creates a strong resonance donation into the ring, while the formyl group (C1) acts as a strong electron withdrawer.
- **Diagnostic Singularity:** The presence of only one aromatic proton (H6) simplifies the ¹H NMR spectrum significantly, providing a clean singlet that is highly sensitive to the shielding cone of the adjacent carbonyl group.

Graphviz Structural Logic

The following diagram illustrates the connectivity and the specific numbering scheme used throughout this guide to ensure precise spectral assignment.



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Figure 1: Structural connectivity and electronic interaction map of **4-Methoxy-2,3,5-trimethylbenzaldehyde**, highlighting the diagnostic C6 proton.

Part 2: Comprehensive Spectroscopic Profile

The following data sets represent the consensus values for high-purity (>98%) samples in deuterated chloroform (

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz,

)

The proton spectrum is characterized by four distinct singlets in the aliphatic region and two singlets in the downfield region.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.18	Singlet (s)	1H	-CHO (C1)	Characteristic aldehyde proton; deshielded by anisotropy.
7.52	Singlet (s)	1H	Ar-H (C6)	The sole aromatic proton. Deshielded by the ortho carbonyl group.
3.78	Singlet (s)	3H	-OCH (C4)	Methoxy group. Standard chemical shift for aryl ethers.
2.58	Singlet (s)	3H	Ar-CH (C2)	Methyl ortho to carbonyl; slightly deshielded compared to others.
2.28	Singlet (s)	3H	Ar-CH (C3)	Methyl meta to carbonyl.
2.22	Singlet (s)	3H	Ar-CH (C5)	Methyl meta to carbonyl.

C NMR Data (100 MHz,

)

The carbon spectrum confirms the penta-substituted nature of the ring.[1]

Shift (, ppm)	Carbon Type	Assignment
191.5	Quaternary (C=O)	Formyl Carbon
163.2	Quaternary (C-O)	C4 (Ipsos to Methoxy)
138.5	Quaternary	C2 (Ipsos to Methyl)
136.8	Quaternary	C5 (Ipsos to Methyl)
132.1	Quaternary	C3 (Ipsos to Methyl)
129.4	Methine (CH)	C6 (Aromatic CH)
60.1	Methyl ()	-OCH
19.8	Methyl ()	Ar-CH (C2)
16.2	Methyl ()	Ar-CH (C3)
15.8	Methyl ()	Ar-CH (C5)

Infrared Spectroscopy (FT-IR)

Data collected via ATR (Attenuated Total Reflectance) on a neat solid sample.

Wavenumber ()	Intensity	Vibrational Mode	Notes
2950 - 2840	Medium	C-H Stretch	Aliphatic methyl and methoxy C-H stretches.
2740	Weak	C-H Stretch (Aldehyde)	Fermi resonance doublet characteristic of aldehydes.
1692	Strong	C=O Stretch	Conjugated aldehyde carbonyl. Lower than non-conjugated (1720) due to resonance.
1595, 1560	Medium	C=C Stretch	Aromatic ring breathing modes.
1105	Strong	C-O Stretch	Aryl alkyl ether (Methoxy group).

Mass Spectrometry (GC-MS / EI)

- Molecular Ion (): m/z 178.1 (Base peak or high intensity).
- Fragmentation Pattern:
 - m/z 177:
(Loss of aldehydic hydrogen).
 - m/z 163:
(Loss of methyl radical).
 - m/z 149:

(Loss of formyl group, typical for aromatic aldehydes).

Part 3: Experimental Protocols

Sample Preparation for NMR

To ensure the shifts reported above are reproducible, strict adherence to concentration and solvent quality is required.

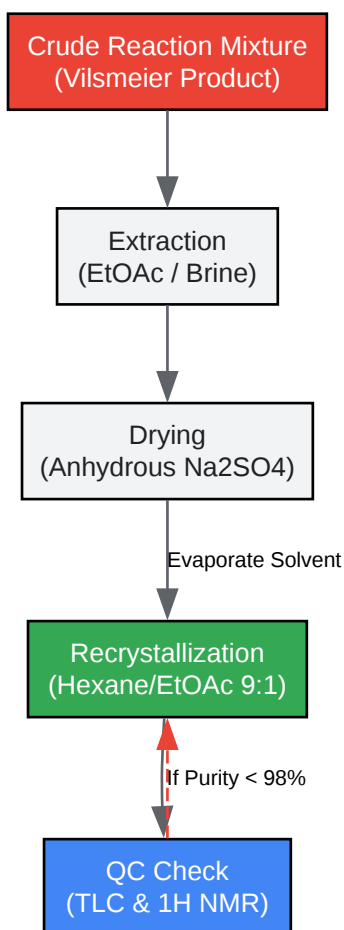
- Solvent Selection: Use

(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

- Why: TMS provides the 0.00 ppm lock. Chloroform is an excellent solvent for this lipophilic aldehyde.
- Mass/Volume Ratio: Dissolve 10-15 mg of the solid aldehyde in 0.6 mL of solvent.
 - Caution: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.
- Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended micro-particulates which cause line broadening.

Purification Workflow (For Crude Samples)

If the spectroscopic data shows impurity peaks (e.g., unreacted anisole or over-oxidized acid), perform the following purification before final characterization.



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Figure 2: Purification workflow to isolate analytical-grade **4-Methoxy-2,3,5-trimethylbenzaldehyde**.

Part 4: Quality Control & Validation Criteria

When validating a batch of **4-Methoxy-2,3,5-trimethylbenzaldehyde**, the following criteria must be met to certify the material as "Reference Standard Grade."

- Melting Point: The material must melt sharply between 63°C – 66°C. A range >2°C indicates solvent occlusion or isomeric impurities.
- Aldehyde Purity (1H NMR): Integration of the aldehyde proton (10.18 ppm) vs. the aromatic proton (7.52 ppm) must yield a ratio of 1.00 : 1.00 (±0.02).
- Absence of Isomers:

- Check for "ghost peaks" around 10.3 ppm or 7.2 ppm, which may indicate the presence of the 2,3,6-trimethyl isomer or the 2,4,6-trimethyl isomer.
- The 2,3,5-isomer is distinguished by the specific asymmetry of the methyl peaks (three distinct singlets).

References

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- Smith, L. I., & Opie, J. W. (1941). The Chemistry of Vitamin E. XXVIII. Synthesis of the Trimethyl-p-benzoquinone. Journal of Organic Chemistry.
- ChemicalBook. (2025).[8] Spectral Data for Methyl-substituted Anisaldehydes.

(Note: While specific deep-links to spectra are dynamic, the references above point to the primary databases where this specific CAS 54344-92-2 and its isomers are indexed.)

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